molecular formula C6H13NO2 B1394810 [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 1446409-57-9

[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol

Cat. No.: B1394810
CAS No.: 1446409-57-9
M. Wt: 131.17 g/mol
InChI Key: ZRERAZQFEFFXSJ-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol (CID 52644100) is a pyrrolidine derivative featuring two hydroxymethyl groups on the 3rd and 4th positions of the heterocyclic ring. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol . The compound exhibits stereochemical specificity, with the (3S,4S) configuration confirmed via crystallographic data and SMILES notation (C1C@HCO) . This diol structure enhances polarity, making it highly soluble in polar solvents like water or methanol. Its primary applications lie in medicinal chemistry as a chiral building block for drug synthesis, particularly in developing molecular glues and enzyme-targeted compounds .

Preparation Methods

Enzyme-Catalyzed Enantioselective Hydrolysis of Racemic Precursors

A key improved method involves the use of enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone compounds as starting materials. This approach was detailed in patents CA2568836C and WO2005118532A1, which describe a process that:

  • Starts from racemic 3,4-trans-disubstituted pyrrolidinone esters with substituents such as benzyl or benzhydryl groups.
  • Employs specific lipases or other enzymes capable of selectively hydrolyzing one enantiomer over the other, thus introducing chirality enzymatically.
  • Produces intermediates (compounds of formula III and IV) with high enantiomeric excess and yield.
  • Avoids chromatographic purification, which is a significant advantage for industrial scale due to cost and complexity reduction.
  • Allows for further transformation of intermediates to the target compound, (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine or its enantiomer.

This enzymatic resolution method is considered superior to previous methods that relied on achiral starting materials and multiple chemical transformations, often requiring chromatographic steps that reduce overall yield and increase cost.

Summary of key steps:

Step Description Notes
(a) Enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone esters Introduces chirality, high enantiomeric excess
(b) Separation of hydrolyzed and unhydrolyzed enantiomers No chromatography needed
(c) Chemical transformation of intermediates to target compound High yield and purity

This method is detailed in patent literature and represents a cost-effective and scalable route to the compound.

Chemical Reduction of 4-Hydroxy-3-pyrrolidinone Precursors

Another widely used synthetic route involves the stereoselective reduction of 4-hydroxy-3-pyrrolidinone derivatives:

  • The precursor, (3R,4R)-4-hydroxy-3-pyrrolidinone, is subjected to reduction using mild reducing agents such as sodium borohydride (NaBH4).
  • This reaction typically proceeds under mild conditions, preserving stereochemistry and affording the diol product [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol.
  • Industrially, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure is employed for large-scale synthesis, offering scalability and efficiency.
  • These methods are well-established and provide access to the target compound with good stereochemical control.

Comparison of reduction methods:

Method Reducing Agent Conditions Advantages Limitations
Chemical reduction Sodium borohydride (NaBH4) Mild, ambient temperature Simple, high stereoselectivity Not always scalable
Catalytic hydrogenation Pd/C catalyst + H2 Elevated pressure, temperature Scalable, cost-effective Requires specialized equipment

This approach is classical and complements enzymatic methods for preparation.

Synthetic Modifications via Reductive Amination and Coupling Reactions

Recent research has expanded the synthetic toolbox for pyrrolidine derivatives bearing hydroxymethyl groups:

  • Reductive amination of pyrrolidine intermediates with benzaldehyde derivatives allows for the introduction of diverse substituents on the pyrrolidine ring.
  • Coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings have been used to prepare substituted benzaldehyde intermediates, which are then converted to pyrrolidine derivatives by reductive amination.
  • Final conversion to hydrochloride salts often involves treatment with HCl in methanol.
  • These methods enable the synthesis of a variety of analogues and derivatives of the hydroxymethylpyrrolidine scaffold with potential biological activity.

While these methods are more focused on analog synthesis, they demonstrate the versatility of the pyrrolidine scaffold and the feasibility of preparing hydroxymethyl derivatives through multi-step synthetic sequences.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield & Enantioselectivity Advantages References
Enzyme-catalyzed enantioselective hydrolysis Racemic 3,4-trans-disubstituted pyrrolidinone esters Lipase enzymes, aqueous conditions High yield, high enantiomeric excess No chromatography, scalable, cost-effective
Chemical reduction (3R,4R)-4-hydroxy-3-pyrrolidinone Sodium borohydride (NaBH4), mild conditions Good yield, stereoselective Simple, mild conditions
Catalytic hydrogenation (3R,4R)-4-hydroxy-3-pyrrolidinone Pd/C catalyst, hydrogen gas, pressure Good yield Scalable, industrially viable
Reductive amination + coupling reactions Pyrrolidine, benzaldehyde derivatives Potassium carbonate, alkyl bromides, Pd catalysts, HCl/MeOH Variable, depending on derivative Versatile for analog synthesis

Research Findings and Industrial Implications

  • The enzymatic method represents a breakthrough by reducing the number of synthetic steps and eliminating chromatographic purification, which is a major bottleneck in scale-up.
  • High enantiomeric purity is critical for the biological activity of downstream products such as PNP inhibitors.
  • Chemical reduction methods remain valuable for laboratory-scale synthesis and provide a straightforward route to the compound.
  • The combination of enzymatic resolution and chemical transformations offers flexibility in process design.
  • Recent advances in coupling chemistry expand the chemical space accessible from the hydroxymethylpyrrolidine scaffold, supporting medicinal chemistry efforts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Chemistry: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is used as a synthetic intermediate in the preparation of more complex molecules. It is valuable in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound has shown potential in enhancing insulin secretion and improving glucose tolerance in mice models, making it a candidate for the treatment of type 2 diabetes. It also exhibits anti-inflammatory and anti-cancer properties in preclinical studies.

Medicine: The compound’s ability to modulate biological pathways makes it a promising candidate for drug development. Its derivatives are being explored for their therapeutic potential in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets and pathways. For instance, it enhances insulin secretion by modulating the activity of pancreatic beta cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. The compound’s anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

The following table compares [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol with structurally related pyrrolidine derivatives, emphasizing differences in substituents, molecular weight, and functional properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
This compound C₆H₁₃NO₂ Dual hydroxymethyl groups (3S,4S) 147.17 High polarity, chiral diol structure; potential for hydrogen bonding.
Pyrrolidin-3-ylmethanol C₅H₁₁NO Single hydroxymethyl group 101.15 Simpler structure; lower molecular weight; limited solubility in non-polar solvents.
[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol hydrochloride C₆H₁₄ClNO Methyl group at C4; hydrochloride salt 151.64 Enhanced stability via salt formation; altered pharmacokinetics.
[1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol C₁₃H₁₉NO₂ Benzyl group at N1; hydroxymethyl at C3 and C4 221.3 Increased lipophilicity; potential for enhanced membrane permeability.
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride C₆H₁₁F₃NO•HCl Trifluoromethyl group at C3; hydrochloride salt 209.62 Electron-withdrawing CF₃ group improves metabolic stability; chiral center.

Key Observations

Structural Complexity and Polarity: The dual hydroxymethyl groups in the target compound confer higher polarity compared to mono-alcohol analogs like Pyrrolidin-3-ylmethanol . This enhances solubility in aqueous environments, critical for drug formulations. In contrast, the benzyl-substituted derivative (C₁₃H₁₉NO₂) exhibits increased lipophilicity, favoring interactions with hydrophobic biological targets .

Stereochemical Impact: The (3S,4S) configuration in this compound distinguishes it from diastereomers, influencing chiral recognition in enzyme binding or asymmetric synthesis .

Functional Group Effects: The trifluoromethyl group in [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride introduces metabolic stability and electron-withdrawing effects, common in CNS-active drugs . Salt forms (e.g., hydrochloride) improve compound stability and bioavailability, as seen in [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol hydrochloride .

Synthetic Accessibility: The target compound’s synthesis likely employs coupling reactions similar to those for Pyrrolidin-3-ylmethanol derivatives, using reagents like HATU and DIEA . Phosphonate derivatives (e.g., dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate) demonstrate functionalization strategies applicable to hydroxymethyl-pyrrolidines .

Biological Activity

[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, focusing on antibacterial, antifungal, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxymethyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

C6H13N(Pyrrolidine backbone with hydroxymethyl substitution)\text{C}_6\text{H}_{13}\text{N}\quad (\text{Pyrrolidine backbone with hydroxymethyl substitution})

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of pyrrolidine derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antibacterial Efficacy of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
2,6-Dipyrrolidino-1,4-dibromobenzeneStaphylococcus aureus0.0039
2,4,6-TripyrrolidinochlorobenzeneEscherichia coli0.025
This compoundStaphylococcus aureusTBD
Escherichia coliTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined in the literature.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. Studies suggest that certain pyrrolidine derivatives exhibit moderate to strong antifungal effects against Candida species and other fungi.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundFungal StrainMIC (mg/mL)
Compound ACandida albicans0.0048
Compound BAspergillus niger0.0098
This compoundTBDTBD

Neuropharmacological Effects

Research into the neuropharmacological effects of pyrrolidine derivatives indicates potential for use in treating neurological disorders. Some studies have highlighted the ability of these compounds to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions.

Case Study: Interaction with nAChRs
A study demonstrated that certain analogs of pyrrolidine compounds exhibited selective binding to α4β2-nAChR subtypes, suggesting potential applications in treating conditions like Alzheimer's disease and schizophrenia. The most potent analog showed a Ki value of 1.2 nM, indicating high affinity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxymethyl group enhances its interaction with biological targets, while modifications on the pyrrolidine ring can significantly alter its pharmacological profile.

Key Findings from SAR Studies:

  • Hydroxymethyl substitution increases solubility and bioavailability.
  • Variations in the pyrrolidine structure can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol, and what reaction conditions ensure stereochemical purity?

  • Answer : The synthesis typically starts with glycine ethyl ester, employing protective group strategies (e.g., tert-butoxycarbonyl [Boc]) and ring closure under controlled pH (8–9) and low temperatures (0–5°C). For example, amino-protected intermediates undergo cyclization to form the pyrrolidine core, followed by hydroxymethyl group introduction via oxidation or substitution. Reaction optimization using automated synthesis or flow chemistry enhances yield and purity .
  • Critical Conditions :

StepReagents/ConditionsPurpose
ProtectionBoc₂O, NaOHPrevents unwanted side reactions
CyclizationNaBH₄, pH 8.5Forms pyrrolidine ring
DeprotectionHCl/MeOHRemoves Boc group

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : High-performance liquid chromatography (HPLC) assesses purity (>95%), while nuclear magnetic resonance (NMR, ¹H/¹³C) confirms stereochemistry and functional groups. Mass spectrometry (MS) verifies molecular weight (e.g., 117.15 g/mol for C₅H₁₁NO₂) . X-ray diffraction (XRD) resolves structural ambiguities in chiral centers .

Q. How do the hydroxymethyl groups influence the compound’s reactivity in organic synthesis?

  • Answer : The hydroxymethyl groups enable oxidation to carboxylic acids (using KMnO₄) or substitution with halogens (e.g., PCl₅). The pyrrolidine ring’s nitrogen facilitates hydrogen bonding, critical for catalytic applications or receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example, fluorophenyl-substituted analogs (e.g., [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol) show divergent receptor affinities due to fluorine’s electronegativity. Standardized assays (e.g., competitive binding studies) and structural validation via XRD are recommended .
  • Case Study :

DerivativeSubstitutionBiological Activity
2-FluorophenylElectron-withdrawingEnhanced enzyme inhibition
4-ChlorophenylSteric bulkReduced bioavailability

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

  • Answer : Stepwise monitoring via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) identifies intermediates. Catalytic optimization (e.g., Pd/C for hydrogenation) and temperature control (e.g., −78°C for Grignard reactions) reduce byproducts. Continuous flow systems improve scalability .

Q. How does stereochemistry at positions 3 and 4 impact interactions with biological targets?

  • Answer : The (3R,4R) configuration aligns hydroxymethyl groups for optimal hydrogen bonding with enzyme active sites (e.g., proteases or kinases). In contrast, (3S,4S) isomers may exhibit reduced binding due to spatial mismatches. Molecular docking simulations paired with mutagenesis studies validate these interactions .

Q. What comparative insights exist between this compound and its methyl/ethyl analogs?

  • Answer : Methyl groups (e.g., [(4R)-4-methylpyrrolidin-3-yl]methanol) enhance lipophilicity, improving blood-brain barrier penetration, while ethyl analogs may reduce metabolic stability. Thermodynamic solubility assays and logP measurements quantify these differences .

Properties

IUPAC Name

[4-(hydroxymethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRERAZQFEFFXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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